GPI 15427

Content Navigation

CAS Number

Product Name

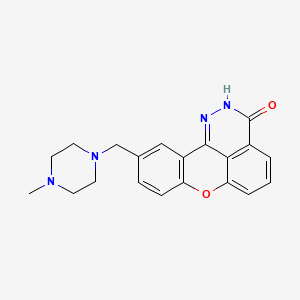

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

GPI 15427 (CAS 805242-85-7) is a highly potent, orally bioavailable, and water-soluble poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, characterized by an IC50 of 31 nM [2]. Unlike many conventional PARP inhibitors that suffer from poor aqueous solubility and limited tissue distribution, GPI 15427 features a piperazine moiety that confers excellent solubility and enables robust blood-brain barrier (BBB) penetration [1]. It is primarily procured for advanced preclinical modeling of central nervous system (CNS) malignancies—such as orthotopic glioblastoma and intracranial melanoma—and ischemia-reperfusion injury, where it acts as a highly predictable chemosensitizer and anti-inflammatory agent [REFS-1, REFS-2].

References

- [1] Tentori L, et al. 'Systemic Administration of GPI 15427, a Novel Poly(ADP-Ribose) Polymerase-1 Inhibitor, Increases the Antitumor Activity of Temozolomide against Intracranial Melanoma, Glioma, Lymphoma.' Clinical Cancer Research, 2003.

- [2] Ferraris D, et al. 'Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic.' Journal of Medicinal Chemistry, 2010.

Generic substitution with older-generation PARP inhibitors (e.g., 3-aminobenzamide) or non-BBB-penetrant analogs (e.g., rucaparib, talazoparib) routinely fails in neuro-oncology and systemic in vivo models due to inadequate pharmacokinetic profiles [1]. Many in-class alternatives suffer from poor aqueous solubility, necessitating complex intravenous formulations or harsh solvent vehicles that confound in vivo toxicity readouts [2]. In contrast, GPI 15427 provides a brain-to-plasma concentration ratio exceeding 3.0 and substantial oral bioavailability, ensuring that target therapeutic concentrations are achieved in the CNS without formulation artifacts [1]. Furthermore, substituting with other water-soluble agents like 5-AIQ lacks the robust pharmacokinetic predictability required for accurate post-injury dosing in ischemia models [2].

References

- [1] Tentori L, et al. 'Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors.' International Journal of Oncology, 2005.

- [2] Di Paola R, et al. 'Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock.' European Journal of Pharmacology, 2005.

Superior Blood-Brain Barrier (BBB) Penetration for CNS Targeting

In pharmacokinetic evaluations, oral administration of GPI 15427 achieves a brain-to-plasma concentration ratio of 3.37 at 0.5 hours and 3.19 at 1 hour, with absolute brain levels reaching up to 2301 ng/g [1]. This is a stark contrast to standard systemic PARP inhibitors like rucaparib or talazoparib, which exhibit limited BBB penetration due to P-glycoprotein efflux. This >3-fold brain accumulation ensures reliable target engagement in intracranial tumor models without requiring direct intracerebral injection [1].

| Evidence Dimension | Brain-to-plasma concentration ratio |

| Target Compound Data | GPI 15427: 3.37 at 0.5 h; 3.19 at 1 h |

| Comparator Or Baseline | Systemic PARP inhibitors (e.g., rucaparib): Limited BBB penetration (<1.0 ratio) |

| Quantified Difference | >3-fold higher concentration in brain relative to plasma |

| Conditions | 40 mg/kg oral dosing in Sprague-Dawley rats |

Essential for procuring a PARP inhibitor for orthotopic glioblastoma or intracranial metastasis models where CNS exposure is the primary limiting factor.

High Aqueous Solubility and Oral Bioavailability

The incorporation of a piperazine moiety in GPI 15427 confers high aqueous solubility, allowing for straightforward oral formulation. Following a single 40 mg/kg oral dose, it achieves a substantial plasma Cmax of 1041 ± 516 ng/ml [1]. This processability differentiates it from older PARP inhibitors (like phenanthridinones) that require complex, potentially toxic solvent vehicles for in vivo administration, and from 5-AIQ, which lacks the established oral pharmacokinetic predictability required for post-injury dosing [2].

| Evidence Dimension | Oral Bioavailability (Plasma Cmax) and Formulation |

| Target Compound Data | GPI 15427: Cmax = 1041 ± 516 ng/ml; highly water-soluble |

| Comparator Or Baseline | Older PARP inhibitors: Poor solubility requiring IV/complex vehicles |

| Quantified Difference | Enables stable oral dosing with predictable systemic exposure |

| Conditions | Single 40 mg/kg oral dose in in vivo models |

Allows for non-invasive, repetitive oral dosing regimens in prolonged preclinical survival studies, reducing animal stress and formulation artifacts.

Potent in vivo Chemosensitization with Temozolomide

When used in combination with the DNA-alkylating agent temozolomide (TMZ), GPI 15427 significantly enhances survival in intracranial tumor models. In murine B16 melanoma and L5178Y lymphoma models, systemic administration of GPI 15427 prior to TMZ significantly increased the life span of tumor-bearing mice and reduced pulmonary metastases (p=0.004) compared to TMZ monotherapy [1]. This demonstrates its functional superiority in overcoming TMZ resistance via Base Excision Repair (BER) blockade [1].

| Evidence Dimension | In vivo survival and metastasis reduction |

| Target Compound Data | GPI 15427 + TMZ: Significant life span extension and reduced metastases |

| Comparator Or Baseline | TMZ monotherapy: Baseline survival, higher metastasis rate |

| Quantified Difference | Statistically significant reduction in metastases (p=0.004) and increased survival |

| Conditions | 40 mg/kg GPI 15427 + 100 mg/kg TMZ in syngeneic mice |

Validates the compound as a premier chemosensitizer for researchers evaluating alkylating agent resistance mechanisms in neuro-oncology.

Nanomolar Enzyme Inhibition Potency

GPI 15427 acts as a highly potent inhibitor of purified PARP-1, demonstrating an IC50 of 31 nM [1]. This represents a roughly 1000-fold increase in potency compared to first-generation PARP inhibitors like 3-aminobenzamide (IC50 ~30 µM). This high affinity ensures complete target inhibition at lower concentrations, minimizing the risk of off-target effects in sensitive cellular assays [1].

| Evidence Dimension | PARP-1 IC50 |

| Target Compound Data | GPI 15427: 31 nM |

| Comparator Or Baseline | 3-aminobenzamide: ~30 µM |

| Quantified Difference | ~1000-fold greater potency for PARP-1 inhibition |

| Conditions | Purified PARP-1 enzyme assay |

Ensures complete target inhibition at lower doses, minimizing off-target toxicity in sensitive in vitro and in vivo assays.

Neuro-Oncology and Glioblastoma Xenograft Modeling

Due to its >3.0 brain-to-plasma ratio, GPI 15427 is the ideal PARP inhibitor for orthotopic models of glioblastoma, intracranial melanoma, and brain lymphoma, particularly when evaluating combinations with DNA-alkylating agents like temozolomide [1].

Oral Chemosensitization Assays

The compound's high aqueous solubility and oral bioavailability (Cmax ~1041 ng/ml) make it a preferred candidate for long-term, repeated-dose preclinical studies where intravenous administration is impractical or stressful to the animal model[1].

Ischemia-Reperfusion and Colitis Models

Its water solubility and rapid systemic distribution allow for effective post-injury administration in models of splanchnic artery occlusion (SAO) shock and dinitrobenzene sulfonic acid (DNBS)-induced colitis, where it acts to significantly reduce inflammatory cell infiltration [2].

References

- [1] Tentori L, et al. 'Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors.' International Journal of Oncology, 2005.

- [2] Di Paola R, et al. 'Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock.' European Journal of Pharmacology, 2005.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Di Paola R, Mazzon E, Xu W, Genovese T, Ferrraris D, Muià C, Crisafulli C, Zhang J, Cuzzocrea S. Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock. Eur J Pharmacol. 2005 Dec 19;527(1-3):163-71. Epub 2005 Nov 28. PubMed PMID: 16310767.

3: Tentori L, Leonetti C, Scarsella M, Vergati M, Xu W, Calvin D, Morgan L, Tang Z, Woznizk K, Alemu C, Hoover R, Lapidus R, Zhang J, Graziani G. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors. Int J Oncol. 2005 Feb;26(2):415-22. PubMed PMID: 15645126.

4: Tentori L, Leonetti C, Scarsella M, D'Amati G, Vergati M, Portarena I, Xu W, Kalish V, Zupi G, Zhang J, Graziani G. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma. Clin Cancer Res. 2003 Nov 1;9(14):5370-9. PubMed PMID: 14614022.

Explore Compound Types